molecular formula C14H18N2 B3144868 1-(Benzylamino)cyclohexane-1-carbonitrile CAS No. 56249-48-0

1-(Benzylamino)cyclohexane-1-carbonitrile

Cat. No.: B3144868
CAS No.: 56249-48-0
M. Wt: 214.31 g/mol
InChI Key: MSYDWLUNGKSVFH-UHFFFAOYSA-N
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Description

1-(Benzylamino)cyclohexane-1-carbonitrile (CAS: 56249-48-0) is a nitrile-functionalized cyclohexane derivative substituted with a benzylamino group. Its molecular formula is C₁₄H₁₈N₂, with a molecular weight of 214.31 g/mol . It is supplied as a solution (10 mM in solvent) with a purity >98% and requires storage at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name

1-(benzylamino)cyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-12-14(9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1,3-4,7-8,16H,2,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYDWLUNGKSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylamino)cyclohexane-1-carbonitrile typically involves the reaction of cyclohexanone with benzylamine in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as methanol or ethanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylamino)cyclohexane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzylamino)cyclohexane-1-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(Benzylamino)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular properties, and functional differences:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes
1-(Benzylamino)cyclohexane-1-carbonitrile 56249-48-0 C₁₄H₁₈N₂ 214.31 Benzylamino Opioid receptor studies; intermediate in peptide synthesis
1-[Benzyl(methyl)amino]cyclohexane-1-carbonitrile 41805-28-1 C₁₅H₂₀N₂ 228.34 Benzyl + methylamino Broader steric hindrance; potential for altered receptor binding
1-Piperidinocyclohexanecarbonitrile 3867-15-0 C₁₂H₂₀N₂ 192.30 Piperidine ring Used in organocatalysis; ≥95% purity, crystalline solid
1-(Ethylamino)cyclohexanecarbonitrile 25987-06-8 C₉H₁₆N₂ 168.24 Ethylamino Simpler structure; lower molecular weight may enhance bioavailability
1-(4-Bromophenyl)cyclohexane-1-carbonitrile 626603-27-8 C₁₃H₁₄BrN 280.17 4-Bromophenyl Bromine enhances electrophilicity; used in cross-coupling reactions
1-(Trimethylstannyl)cyclohexane-1-carbonitrile - C₁₅H₂₃NSn 337.00 Trimethylstannyl Organometallic applications; 80% synthetic yield via tin insertion
1-Cyclohexene-1-carbonitrile 1855-63-6 C₇H₉N 107.16 Cyclohexene backbone Unsaturated analog; reactive in Diels-Alder chemistry

Key Research Findings

Synthetic Efficiency: The tert-butyl carbamate derivative of 1-(methylamino)cyclohexane-1-carbonitrile (a precursor to the benzylamino analog) is synthesized in 90% yield via Boc protection, highlighting the compound’s versatility in multistep syntheses .

Biological Activity: Piperidine-substituted analogs (e.g., 1-Piperidinocyclohexanecarbonitrile) show reduced receptor affinity compared to benzylamino derivatives, likely due to steric effects .

Thermodynamic Stability : Cyclohexene-based nitriles (e.g., 1-Cyclohexene-1-carbonitrile) exhibit lower thermal stability than saturated cyclohexane analogs, limiting their use in high-temperature reactions .

Biological Activity

1-(Benzylamino)cyclohexane-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article compiles relevant data on its biological activity, including synthesis, mechanisms of action, and efficacy in various biological assays.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C12_{12}H16_{16}N2_2
  • Molecular Weight : 188.27 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells through caspase activation pathways .
  • Cholinesterase Inhibition : The compound has demonstrated significant cholinesterase inhibitory activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. This activity was comparable to known inhibitors such as Galantamine .

The mechanisms underlying the biological activities of this compound include:

  • Caspase Activation : Induction of apoptosis in cancer cells is primarily mediated through the activation of caspases, particularly caspase-3, which leads to programmed cell death .
  • Cholinergic Modulation : By inhibiting cholinesterase enzymes, the compound increases acetylcholine levels, potentially enhancing cognitive functions and providing therapeutic benefits in neurodegenerative conditions .

Anticancer Activity

A detailed study evaluated the antiproliferative effects of this compound against several cancer cell lines using an MTT assay. The results are summarized in Table 1.

Cell LineIC50_{50} (µM)Mechanism of Action
A549 (Lung Cancer)12.5Apoptosis via caspase activation
Jurkat (T-cell)15.0Apoptosis via caspase activation
MCF-10 (Normal)>50Non-toxic to normal cells

Note: IC50_{50} values represent the concentration required to inhibit cell growth by 50%.

Neuropharmacological Studies

In a separate study focusing on cholinesterase inhibition, the compound was tested against acetylcholinesterase and butyrylcholinesterase. The results indicated a potent inhibitory effect, suggesting therapeutic potential for cognitive enhancement in Alzheimer's disease.

EnzymeIC50_{50} (µM)
Acetylcholinesterase8.0
Butyrylcholinesterase10.5

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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